molecular formula C29H38BFO7 B605504 AN11251 CAS No. 2130750-59-1

AN11251

Cat. No. B605504
CAS RN: 2130750-59-1
M. Wt: 528.4244
InChI Key: WQVDRQUAJNEZSV-PTUZOVCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN11251 is a C (14)-functionalized pleuromutilin with a boron-containing heterocycle substructure . It is an anti-Wolbachia agent with potential for treatment of onchocerciasis and lymphatic filariasis . It is also a potent and oral active anti-Wolbachia agent with EC50 values of 1.5 nM in LDW1 cell lines and 15 nM in C6/36 cell lines .


Synthesis Analysis

AN11251 is a benzoxaborole-modified pleuromutilin for improving the pharmacologic, physicochemical, and pharmacokinetic properties of this drug . It is a pre-clinical candidate for treatments of Onchocerciasis or river blindness and lymphatic filariasis .


Molecular Structure Analysis

The molecular weight of AN11251 is 528.42 and its chemical formula is C29H38BFO7 . It is a C(14)-functionalized pleuromutilin with a boron-containing heterocycle substructure .


Chemical Reactions Analysis

The in vitro and in vivo PK parameters of AN11251 were measured including PPB, intrinsic clearance, half-life, systemic clearance, and volume of distribution . The results indicate that the benzoxaborole-modified pleuromutilin possesses good ADME and PK properties .


Physical And Chemical Properties Analysis

AN11251 has a level of cytotoxicity, shown by the concentration that reduced the viability of a Vero6 cell line (from African green monkey kidney) by 50% at 27 µg/mL . This gives the therapeutic index (CC50/MIC) of AN11251 in the range of 700:1 to 30:1, indicating the margin of safety is large to reasonable .

Scientific Research Applications

In Vivo Efficacy in Filarial Diseases

AN11251 demonstrates significant potential in the treatment of filarial diseases like onchocerciasis and lymphatic filariasis. Ehrens et al. (2020) explored its in vivo efficacy against Wolbachia, an endosymbiotic bacteria in filarial nematodes. Their study found that AN11251 effectively depleted Wolbachia in adult worms, showing superior performance to doxycycline and comparable to high-dose rifampicin in a mouse model. This suggests AN11251 as a promising candidate for short-term treatment regimens in filarial diseases (Ehrens et al., 2020).

Mechanism of Action

AN11251 has potent activities against the Gram-positive bacterial pathogens tested, including various drug-resistant strains, and against the slow-growing mycobacterial species . It was demonstrated to be an anti-Wolbachia agent with therapeutic potential for Onchocerciasis and lymphatic filariasis .

Safety and Hazards

AN11251 is a potential anti-Wolbachia drug from a unique chemical class with improved efficacy compared with doxycycline and comparable efficacy to high-dose rifampicin . It could be further evaluated and developed as a potential backup clinical candidate for human lymphatic filariasis and onchocerciasis .

Future Directions

AN11251 could be further evaluated and developed as a potential backup clinical candidate for human lymphatic filariasis and onchocerciasis . PK/PD modeling was employed to predict the human dose for treatment of disease caused by Wolbachia, Gram-positive bacteria, or Mycobacterium tuberculosis, which might facilitate the further development of AN11251 .

properties

CAS RN

2130750-59-1

Molecular Formula

C29H38BFO7

Molecular Weight

528.4244

IUPAC Name

(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate

InChI

InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1

InChI Key

WQVDRQUAJNEZSV-PTUZOVCBSA-N

SMILES

O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AN11251;  AN-11251;  AN 11251; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AN11251
Reactant of Route 2
Reactant of Route 2
AN11251
Reactant of Route 3
Reactant of Route 3
AN11251
Reactant of Route 4
AN11251
Reactant of Route 5
AN11251
Reactant of Route 6
AN11251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.